
2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is a complex organic compound belonging to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a methyl group and an acetic acid moiety. It is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Wissenschaftliche Forschungsanwendungen
2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid: Lacks the methyl group, leading to different biological activities.
2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, affecting its reactivity and applications.
Uniqueness
2-(8-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the methyl group and acetic acid moiety differentiates it from other benzoxazine derivatives, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H9NO5 |
|---|---|
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
2-(8-methyl-2,4-dioxo-1,3-benzoxazin-3-yl)acetic acid |
InChI |
InChI=1S/C11H9NO5/c1-6-3-2-4-7-9(6)17-11(16)12(10(7)15)5-8(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
VFRBHNYDEASVAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)N(C(=O)O2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



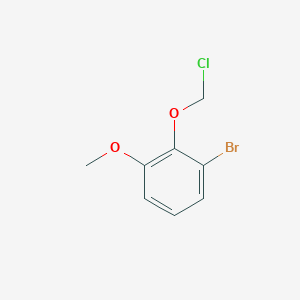
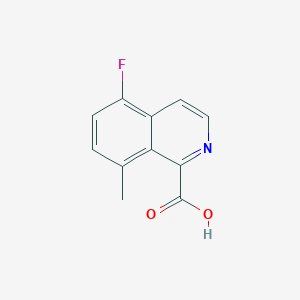
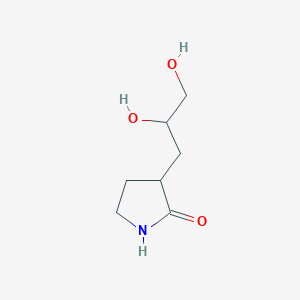
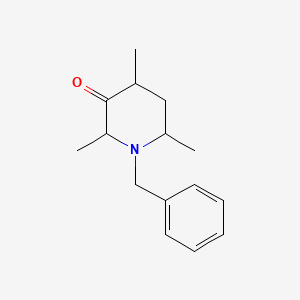

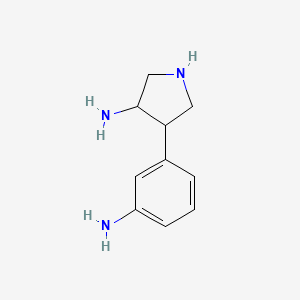
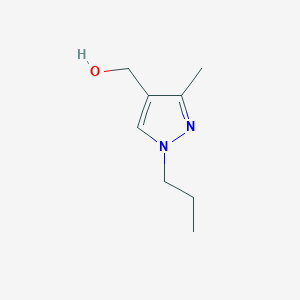
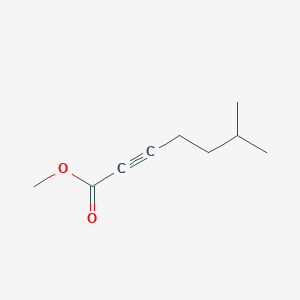
![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-2-yl)ethan-1-ol](/img/structure/B13184051.png)
![2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13184057.png)
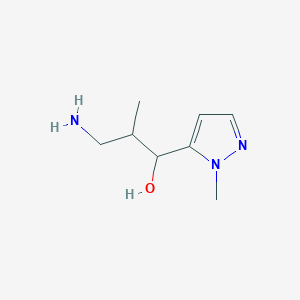
![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)

